molecular formula C21H17F3N2OS B2653784 N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)cinnamamide CAS No. 896606-60-3

N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)cinnamamide

Cat. No.: B2653784
CAS No.: 896606-60-3
M. Wt: 402.44
InChI Key: VUKHDTORADAEFP-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)cinnamamide is a compound that features a thiazole ring substituted with a trifluoromethylphenyl group and an ethyl cinnamamide moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)cinnamamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)cinnamamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its antitumor properties and potential use in cancer therapy.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)cinnamamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

(E)-3-phenyl-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2OS/c22-21(23,24)17-9-7-16(8-10-17)20-26-18(14-28-20)12-13-25-19(27)11-6-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,25,27)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKHDTORADAEFP-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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